molecular formula C11H14FNO B2723587 N-(4-fluorophenyl)-2,2-dimethylpropanamide CAS No. 114995-47-0

N-(4-fluorophenyl)-2,2-dimethylpropanamide

Cat. No. B2723587
Key on ui cas rn: 114995-47-0
M. Wt: 195.237
InChI Key: DDRGTIBAQBROSP-UHFFFAOYSA-N
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Patent
US08546569B2

Procedure details

To a solution of 4-fluoroaniline (50.0 g) and triethylamine (157 ml) in CH2Cl2 (700 ml) were added 2,2-dimethyl-propionyl chloride (58.0 ml) over a 30 minutes period. The resulting solution was stirred at r.t. for 2 hour, then water was added and the mixture extracted three times with ethyl acetate. The combined organic layers were dried over sodium sulfate and concentrated in vacuo to afford 86.0 g of the title compound. M.p. 124-125° C.; Retention Time HPLC 2.57 min; MS (ES+) 196 (M+H+).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
157 mL
Type
reactant
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.C(N(CC)CC)C.[CH3:16][C:17]([CH3:22])([CH3:21])[C:18](Cl)=[O:19].O>C(Cl)Cl>[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:18](=[O:19])[C:17]([CH3:22])([CH3:21])[CH3:16])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Name
Quantity
157 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
58 mL
Type
reactant
Smiles
CC(C(=O)Cl)(C)C
Name
Quantity
700 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at r.t. for 2 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)NC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 86 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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